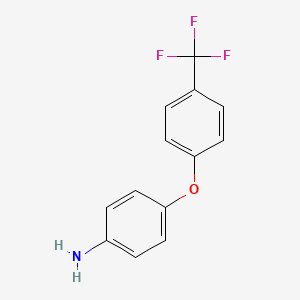

4-(4-(Trifluoromethyl)phenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLYUHJGJWSUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375337 | |

| Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57478-19-0 | |

| Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(Trifluoromethyl)phenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Trifluoromethyl)phenoxy)aniline is a fluorinated diaryl ether derivative that holds significant interest for researchers in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on practical insights for laboratory and development settings.

The diaryl ether scaffold is a common motif in many biologically active compounds, and the addition of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide will delve into the synthetic routes to access this specific aniline derivative, its spectroscopic and physicochemical properties, reactivity, and safety considerations.

I. Synthesis of this compound

The construction of the diaryl ether linkage in this compound is typically achieved through nucleophilic aromatic substitution, most commonly via the Ullmann condensation or the Buchwald-Hartwig amination.

A. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[3][4] In the synthesis of this compound, this would involve the coupling of a 4-halobenzotrifluoride with 4-aminophenol.

Reaction Scheme:

A representative Ullmann condensation for the synthesis of this compound.

Experimental Protocol (General):

-

Reactant Preparation: To a dried reaction vessel, add 4-aminophenol (1.0 eq.), 4-halobenzotrifluoride (e.g., 4-chlorobenzotrifluoride, 1.1 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) salts are typically more effective than copper(II) salts as they are believed to be the active catalytic species. The use of a ligand can stabilize the copper catalyst and improve its solubility and reactivity.

-

Base: An appropriate base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: High-boiling polar aprotic solvents are used to ensure the reactants are soluble and to achieve the high temperatures often required for the Ullmann condensation.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[5][6] For the synthesis of this compound, this would involve the coupling of 4-phenoxyaniline with a 4-halobenzotrifluoride or the coupling of aniline with a 4-(4-halophenoxy)benzotrifluoride.

Reaction Scheme:

A representative Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol (General):

-

Reactant Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 0.02-0.1 eq.), and a base (e.g., NaOtBu, K3PO4, or Cs2CO3, 1.5-2.0 eq.) to a reaction vessel.

-

Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can affect the reaction's functional group tolerance.

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

II. Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

| Property | Predicted Value/Range |

| Molecular Formula | C13H10F3NO |

| Molecular Weight | 269.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >100 °C |

| Boiling Point | >300 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. |

A. Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons.[8][9]

-

Aromatic Protons (H-2', H-6'): A doublet around δ 7.6 ppm, coupled to H-3' and H-5'.

-

Aromatic Protons (H-3', H-5'): A doublet around δ 7.0 ppm, coupled to H-2' and H-6'.

-

Aromatic Protons (H-2, H-6): A doublet around δ 6.9 ppm, coupled to H-3 and H-5.

-

Aromatic Protons (H-3, H-5): A doublet around δ 6.7 ppm, coupled to H-2 and H-6.

-

Amine Protons (-NH2): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the trifluoromethyl group.[2][10]

-

Quaternary Carbons (C-1', C-4', C-1, C-4): Signals in the range of δ 140-160 ppm.

-

Aromatic CH Carbons: Signals in the range of δ 115-130 ppm.

-

Trifluoromethyl Carbon (-CF3): A quartet around δ 120-125 ppm due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12]

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O-C Stretching (Aryl Ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-F Stretching: Strong bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry:

The mass spectrum should show the molecular ion peak (M⁺) at m/z 269.[13][14] Fragmentation patterns would likely involve cleavage of the ether bond and loss of the trifluoromethyl group.

III. Reactivity and Synthetic Applications

The primary reactive site of this compound is the amino group, which can undergo a variety of chemical transformations.

-

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

-

Alkylation: N-alkylation can be achieved using alkyl halides.

-

Diazotization: The amino group can be diazotized and subsequently replaced with a variety of other functional groups (Sandmeyer reaction).

-

Coupling Reactions: The aniline can serve as a nucleophile in further cross-coupling reactions to build more complex molecular architectures.

The trifluoromethyl group is generally unreactive under standard synthetic conditions, providing a stable and lipophilic moiety.

IV. Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block in drug discovery due to the favorable properties imparted by the trifluoromethyl group. These properties include:

-

Enhanced Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug candidate.[1]

-

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH.

While specific drugs containing the this compound core are not widely documented, this structural motif is of significant interest in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents. The diaryl ether linkage provides a flexible yet conformationally constrained scaffold that can be exploited for optimal binding to biological targets.

In materials science, this compound can be used as a monomer or intermediate in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the trifluoromethyl group can enhance thermal stability and tune electronic properties.

V. Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the safety information for structurally related compounds such as 4-(trifluoromethoxy)aniline and other aromatic amines, the following precautions should be taken:[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Aromatic amines are often toxic and may be carcinogenic. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.

First Aid Measures (General Recommendations):

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek immediate medical attention.

VI. Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis can be achieved through established cross-coupling methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are advantageous for the development of new functional molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on the well-understood chemistry of its structural components. As the demand for novel fluorinated compounds continues to grow, this compound represents a promising building block for future innovations.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Background and current work on diaryl difluoromethanes: Importance in medicinal chemistry (top), previous synthetic route (middle), and palladium‐catalyzed aryldifluoromethylation of aryl halides (bottom). Retrieved from [Link]

-

ResearchGate. (2015). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-{4-[1-[4-(4-Aminophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}aniline. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PMC. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical molecules with an α‐trifluoromethyl ether motif. Retrieved from [Link]

- Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Google APIs. (n.d.). Robertson et al. (45) Date of Patent. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. fishersci.com [fishersci.com]

- 16. 2-ブロモ-4-(トリフルオロメトキシ)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(4-(Trifluoromethyl)phenoxy)aniline

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-(4-(Trifluoromethyl)phenoxy)aniline

This compound is a highly functionalized aromatic compound. Its structure is comprised of an aniline ring linked via an ether oxygen to a 4-substituted trifluoromethylphenyl ring. This combination of an electron-donating amine and an electron-withdrawing trifluoromethyl group, separated by a phenoxy spacer, makes it and its isomers valuable intermediates in the synthesis of complex molecules.

The trifluoromethyl (-CF₃) group is a particularly important substituent in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Therefore, verifying the precise structure, including isomeric purity, of building blocks like this is not merely a quality control step; it is fundamental to the success of a research and development program. This guide outlines a logical, integrated workflow for its complete structural characterization.

The Integrated Analytical Workflow: A Strategy of Orthogonal Confirmation

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the integration of orthogonal methods, where each technique provides a different piece of the structural puzzle. Spectroscopic methods define the molecule's composition and connectivity, while chromatographic methods confirm its purity and integrity as a single entity. The synergy between these approaches provides the highest degree of confidence.

The logical flow of this process begins with determining the molecular mass and elemental composition, proceeds to identify functional groups, maps the precise atomic connectivity, and concludes with a final purity assessment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Causality: The first step in identifying an unknown compound is to ask, "How much does it weigh?" Mass spectrometry answers this question directly. We employ High-Resolution Mass Spectrometry (HRMS) not just for the nominal mass, but for the exact mass. This precision allows for the unambiguous determination of the molecular formula, a critical foundation upon which all other data is built. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it tends to produce an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Data Processing: Determine the exact mass of the most abundant ion and use software to calculate the most probable elemental compositions.

Data Interpretation & Validation

The molecular formula for this compound is C₁₃H₁₀F₃NO. The expected data provides clear validation points.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₀F₃NO | Derived from the known structure. |

| Exact Mass | 269.0714 | Calculated for [C₁₃H₁₀F₃NO] |

| Observed [M+H]⁺ | 270.0787 | The protonated molecular ion is the primary species expected in ESI+. |

| Key Fragments | m/z ~161, ~108 | Fragmentation at the ether linkage can yield ions corresponding to the trifluoromethyl-phenoxide radical and the aminophenyl cation, confirming the two main moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: If MS provides the blueprint, NMR builds the house. It is the most powerful technique for determining the precise arrangement of atoms in a molecule.[3][4] For this specific structure, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is necessary to solve the puzzle completely.

¹H NMR Spectroscopy: Mapping the Protons

This spectrum reveals the number of different types of protons and their neighboring environments. The para-substitution on both aromatic rings leads to a highly symmetrical and predictable pattern.

Protocol: ¹H NMR Spectroscopy (400 MHz)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiment: Acquire a standard 1D proton spectrum.

-

Confirmation: To confirm the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal will disappear.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | d (J ≈ 8.5 Hz) | 2H | Protons ortho to -CF₃ | The electron-withdrawing -CF₃ group strongly deshields these protons, shifting them downfield. They appear as a doublet due to coupling with their neighbors. |

| ~ 7.00 | d (J ≈ 8.5 Hz) | 2H | Protons ortho to Ether O (on CF₃ ring) | These protons are ortho to the electron-donating ether oxygen but on the electron-poor ring. They appear as a doublet. |

| ~ 6.85 | d (J ≈ 8.8 Hz) | 2H | Protons ortho to -NH₂ | The electron-donating amine group shields these protons, shifting them upfield. They appear as a doublet. |

| ~ 6.70 | d (J ≈ 8.8 Hz) | 2H | Protons ortho to Ether O (on NH₂ ring) | These protons are ortho to the ether oxygen on the electron-rich aniline ring, resulting in an upfield shift. They appear as a doublet. |

| ~ 3.70 | br s | 2H | -NH₂ | The amine protons are typically a broad singlet and are exchangeable with D₂O. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

This spectrum confirms the number of unique carbon environments and provides information about their electronic state.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Assignment | Rationale |

| ~ 162 | s | C-O (CF₃ ring) | Carbon attached to the ether oxygen on the electron-poor ring. |

| ~ 149 | s | C-O (NH₂ ring) | Carbon attached to the ether oxygen on the electron-rich ring. |

| ~ 141 | s | C-NH₂ | Carbon attached to the amine group. |

| ~ 127 | q (J ≈ 3-4 Hz) | C ortho to -CF₃ | Deshielded aromatic carbon, split into a quartet by the nearby fluorine atoms. |

| ~ 124 | q (J ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself shows a very large coupling constant and is highly deshielded. |

| ~ 123 | q (J ≈ 33 Hz) | C ipso to -CF₃ | The carbon directly attached to the -CF₃ group. |

| ~ 121 | s | C ortho to -NH₂ | Shielded aromatic carbon. |

| ~ 118 | s | C ortho to Ether O (CF₃ ring) | Aromatic carbon. |

| ~ 116 | s | C ortho to Ether O (NH₂ ring) | Shielded aromatic carbon. |

¹⁹F NMR Spectroscopy: The Unambiguous Fluorine Signal

Expertise & Causality: For a fluorinated compound, ¹⁹F NMR is a simple yet powerful confirmatory experiment.[5] It is highly sensitive and has a wide chemical shift range, making it easy to identify the fluorine environment. For this molecule, we expect a single signal, confirming that all three fluorine atoms are equivalent, as they must be in a -CF₃ group.

Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] It works by detecting the vibrational frequencies of bonds within the molecule. For our target compound, we are looking for the characteristic stretches of the amine, the ether linkage, the aromatic rings, and the C-F bonds.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Preparation: Place a small amount of the neat sample (if liquid or solid) directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background: A background spectrum of the clean, empty crystal must be taken first.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (doublet) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |

| 1300 - 1100 | C-F Stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |

Chromatography: The Final Purity and Identity Verification

Expertise & Causality: Spectroscopy confirms what the molecule is; chromatography confirms that it is only that molecule.[7] This step is crucial for a self-validating protocol. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.[8][9]

Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, 50% to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Sample: 10 µL injection of a ~0.5 mg/mL solution in acetonitrile.

-

Analysis: A pure sample should yield a single, sharp peak. Purity is calculated based on the relative area percent of the main peak.

Caption: A typical workflow for HPLC purity analysis.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structure of this compound is unequivocally confirmed by the collective weight of the evidence. HRMS establishes the correct molecular formula (C₁₃H₁₀F₃NO). IR spectroscopy confirms the presence of a primary amine, an aryl ether, and a trifluoromethyl group. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the definitive map of atomic connectivity, showing the characteristic patterns of two para-substituted aromatic rings linked by an ether oxygen, with an amine on one ring and a trifluoromethyl group on the other. Finally, chromatography verifies the sample's high purity. This integrated, multi-technique approach provides a robust and self-validating dossier for complete structure elucidation, meeting the rigorous standards of the scientific and drug development communities.

References

-

ChemBK. (2024). 4-(4-Trifluoromethylphenoxy)aniline. Available at: [Link]

-

PubChem. (n.d.). this compound. National Institutes of Health. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

-

Monge, D., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Todua, N. G., et al. (2017). GC-MS for structure determination of aromatic amines. ResearchGate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

-

Breit, B., et al. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. Available at: [Link]

-

Gill, R. T., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

ResearchGate. (2021). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchps.com [jchps.com]

- 4. d-nb.info [d-nb.info]

- 5. asahilab.co.jp [asahilab.co.jp]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Introduction: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline (CAS 2760751)

For Researchers, Scientists, and Drug Development Professionals

This compound is a diaryl ether derivative that stands at the intersection of several key structural motifs prized in medicinal chemistry and materials science. Its architecture, featuring a flexible diaryl ether linkage, a versatile aniline functional group, and a metabolically robust trifluoromethyl moiety, makes it a highly valuable building block for the synthesis of complex molecular entities.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often introduced to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The aniline group provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into larger, more elaborate structures.[4][5] Finally, the diaryl ether core is a prevalent scaffold found in numerous biologically active compounds, prized for its conformational flexibility and synthetic accessibility.[6][7]

This guide serves as a comprehensive technical resource, providing field-proven insights into the synthesis, characterization, and potential applications of this compound, empowering researchers to leverage its unique properties in their discovery programs.

Strategic Synthesis: Pathways to a Core Intermediate

The construction of the central diaryl ether linkage is the critical step in synthesizing this compound. Two primary, well-established methodologies dominate this field: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. The choice between these routes often depends on factors such as substrate availability, functional group tolerance, and desired reaction scale.

Methodology 1: The Ullmann Condensation

The Ullmann reaction is a classical and cost-effective method for forming aryl-oxygen bonds.[7][8] It traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][9] Modern advancements have introduced various ligands that permit the use of catalytic amounts of copper and allow for milder reaction conditions, significantly broadening the reaction's scope and practicality.[6]

A logical approach involves the coupling of 4-aminophenol with an activated aryl halide such as 4-iodobenzotrifluoride. The electron-withdrawing nature of the trifluoromethyl group on the aryl halide component facilitates the nucleophilic attack by the phenoxide.

Caption: Ullmann Condensation Workflow for Synthesis.

Detailed Experimental Protocol: Ullmann Condensation

-

Vessel Preparation: To an oven-dried Schlenk flask, add copper(I) oxide (Cu₂O, 5 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reactants: Under a positive flow of nitrogen, add 4-aminophenol (1.0 equivalent) and 4-iodobenzotrifluoride (1.2 equivalents), followed by anhydrous acetonitrile.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality Insight: The use of cesium carbonate is critical; its high solubility in organic solvents and its ability to form a more nucleophilic phenoxide contribute to higher reaction rates compared to other bases like potassium carbonate.[6] The ligand accelerates the catalytic cycle by stabilizing the copper center and facilitating the reductive elimination step.[6]

Methodology 2: The Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination and its related C-O coupling reactions represent a powerful, palladium-catalyzed method for forming carbon-heteroatom bonds.[10][11][12] This approach is renowned for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the Ullmann condensation.[11] For this synthesis, the most direct C-O coupling strategy would involve reacting 4-(trifluoromethyl)phenol with a protected 4-haloaniline, followed by deprotection. However, a more convergent approach couples 4-bromoaniline directly with 4-(trifluoromethyl)phenol.

Caption: Buchwald-Hartwig C-O Coupling Workflow.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%).

-

Vessel Preparation: To the flask, add the base (e.g., K₃PO₄, 2.0 equivalents).

-

Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with dry nitrogen three times.

-

Addition of Reactants: Add 4-(trifluoromethyl)phenol (1.2 equivalents) and 4-bromoaniline (1.0 equivalent), followed by anhydrous toluene.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or GC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described for the Ullmann condensation (Steps 5-7).

Causality Insight: The choice of ligand is paramount in the Buchwald-Hartwig reaction.[11] Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step that forms the C-O bond and regenerates the active Pd(0) catalyst.[10][13] The choice of base is also critical; while strong bases like sodium tert-butoxide are effective, milder bases like potassium phosphate can be used to accommodate more sensitive functional groups.[12]

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (CuI, Cu₂O) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |

| Cost | Generally lower cost | Higher cost due to palladium and ligands |

| Ligands | Simple, inexpensive (e.g., diamines, amino acids) or ligand-free | Complex, expensive phosphine ligands |

| Conditions | Often higher temperatures (90-200 °C) | Generally milder temperatures (80-110 °C) |

| Scope | Good for electron-deficient aryl halides | Broader substrate scope and functional group tolerance |

| Reference | [6][7][14] | [10][11][13][15] |

Structural Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of its constituent functional groups.

| Analytical Technique | Predicted Observation |

| Appearance | White to off-white crystalline solid.[16] |

| Molecular Formula | C₁₃H₁₀F₃NO |

| Molecular Weight | 253.22 g/mol |

| ¹H NMR | Aromatic protons expected in the δ 6.8-7.6 ppm range. The protons on the aniline ring will appear more upfield due to the electron-donating NH₂ group, while protons on the trifluoromethyl-substituted ring will be further downfield. A broad singlet for the -NH₂ protons is also expected (~3.5-4.5 ppm), which will disappear upon D₂O exchange.[17][18] |

| ¹³C NMR | Aromatic carbons typically appear between δ 110-160 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group is expected around δ -60 to -63 ppm. |

| IR Spectroscopy (cm⁻¹) | ~3450 & ~3350: Asymmetric and symmetric N-H stretching (primary amine).[19][20] ~1620: N-H scissoring (bending).[17] ~1250: Asymmetric C-O-C stretching (aryl ether).[21] ~1320 & ~1100-1180: Strong C-F stretching.[17] |

| Mass Spectrometry (EI) | M⁺ peak: m/z = 253 (odd value, consistent with the Nitrogen Rule).[18] Likely fragmentation patterns include cleavage of the ether bond. |

Applications in Drug Discovery and Materials Science

This compound is not merely a chemical curiosity; it is a strategic building block for creating high-value molecules.

-

Pharmaceutical Intermediate: The aniline moiety can be readily acylated, alkylated, or used in further cross-coupling reactions to construct complex drug candidates. It is a key precursor for synthesizing molecules targeting a range of therapeutic areas, including kinase inhibitors for oncology and anti-inflammatory agents.[22][23]

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides, where it enhances efficacy and environmental persistence.[23] This aniline derivative can serve as a starting point for novel crop protection agents.

-

Materials Science: The rigid, aromatic structure and the presence of polar groups make this molecule a candidate for the synthesis of specialty polymers, dyes, and other functional materials with unique thermal and electronic properties.[23]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[24]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[24][25]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[26]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[24][27]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its unique combination of a diaryl ether core, a reactive aniline handle, and a property-enhancing trifluoromethyl group makes it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of the robust synthetic routes, such as the Ullmann condensation and Buchwald-Hartwig coupling, alongside rigorous analytical characterization, enables its effective deployment in the creation of novel and functional molecules.

References

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

-

Arkat USA. (2007). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

-

ChemBK. 4-(4-Trifluoromethylphenoxy)aniline. [Link]

-

IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

SciELO México. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

PubChem - NIH. This compound. [Link]

-

Organic Syntheses Procedure. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. [Link]

-

C&L INNO-TECH. Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. [Link]

-

The Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

-

PubChem - NIH. 4-(Trifluoromethoxy)aniline. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

C&L INNO-TECH. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. scielo.org.mx [scielo.org.mx]

- 9. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 16. chembk.com [chembk.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. jelsciences.com [jelsciences.com]

- 23. chemimpex.com [chemimpex.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. spectrumchemical.com [spectrumchemical.com]

- 27. 4-(Trifluoromethoxy)aniline - Safety Data Sheet [chemicalbook.com]

physical and chemical properties of 4-(4-(Trifluoromethyl)phenoxy)aniline

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, properties, and analytical characterization of this versatile compound.

Introduction: The Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological properties. When integrated into a diaryl ether aniline scaffold like this compound, it confers enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can lead to improved binding affinity and bioavailability of drug candidates.[1][2][3] This molecule serves as a critical intermediate in the synthesis of novel therapeutics, agrochemicals, and advanced materials, making a deep understanding of its properties essential for innovation.[3][4]

Synthesis Pathway: The Ullmann Condensation

The most prevalent and industrially scalable method for synthesizing diaryl ethers such as this compound is the Ullmann condensation.[5][6] This copper-catalyzed reaction provides an efficient means to form the crucial aryl-oxygen bond.[7]

Reaction Principle: The reaction couples an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, this involves the reaction of 4-aminophenol with 4-halobenzotrifluoride. The choice of reactants and conditions is critical for optimizing yield and purity. Electron-poor aryl halides and electron-rich phenols generally result in higher yields.[8]

Visualizing the Synthesis Workflow

Caption: Ullmann condensation workflow for diaryl ether synthesis.

Experimental Causality:

-

Catalyst Choice: Copper(I) salts like CuI or Cu₂O are preferred as they are cost-effective and efficient precatalysts for this transformation.[9] The use of inexpensive ligands can further accelerate the reaction under milder conditions.[7][9]

-

Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the phenoxide nucleophile which is essential for the coupling reaction.[8][9]

-

Solvent System: Non-polar solvents like toluene or xylene are often effective for this reaction, although other solvents like DMF may be used to overcome weaker reactivity, for instance when using aryl bromides instead of iodides.[7][8]

Core Physicochemical Properties

The interplay between the aniline amine group, the diaryl ether linkage, and the strongly electron-withdrawing trifluoromethyl group dictates the molecule's physical and chemical behavior.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₃NO | [10][11] |

| Molecular Weight | 267.22 g/mol | - |

| Appearance | White crystalline solid | [10] |

| Melting Point | 95-99 °C | [10] |

| Boiling Point | 326 °C | [10] |

| Flash Point | 151 °C | [10] |

| Predicted pKa | 4.41 ± 0.10 | [10] |

| Vapor Pressure | 0.000226 mmHg at 25°C | [10] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation.

-

Aqueous Solubility: It exhibits low solubility in water due to the predominantly hydrophobic nature of its large aromatic structure.[10]

-

Organic Solubility: It has high solubility in many common organic solvents.[10]

-

Acidic Solubility: The basicity of the aniline nitrogen (pKa ≈ 4.41) allows for protonation in acidic solutions.[10] The resulting ammonium salt is an ionic species with significantly higher aqueous solubility.[12] This property is fundamental for purification and extraction workflows.

Protocol: Determining Solubility in Acidic Media

This protocol provides a self-validating system to qualitatively and quantitatively assess the solubility of the title compound.

-

Preparation: Add a small, known amount (e.g., 10 mg) of this compound to separate test tubes.

-

Initial Observation: To one tube, add 2 mL of deionized water. To a second tube, add 2 mL of a 10% HCl solution.[12]

-

Agitation & Equilibration: Vigorously stir or vortex both tubes for 5 minutes. Allow them to stand for another 5 minutes to observe. Note the dissolution in each. The compound should remain largely insoluble in water but dissolve in the acid.[12]

-

pH Confirmation: Use pH paper to confirm the acidic nature of the HCl solution after dissolution.

-

Workup Validation: This principle is commonly used in reaction workups to remove unreacted amine starting materials or amine products from an organic layer by washing with a dilute acid solution.[13]

Basicity and pKa

The basicity of the aniline nitrogen is significantly attenuated by the electron-withdrawing effects of the trifluoromethyl group transmitted through the phenoxy ether linkage. The predicted pKa of its conjugate acid is approximately 4.41, making it a much weaker base than aniline itself (pKa of anilinium ion is ~4.6).[10] This reduced basicity is a crucial consideration in reaction design, particularly in reactions where the amine acts as a nucleophile.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. A combination of spectroscopic techniques provides a complete analytical profile.

-

Infrared (IR) Spectroscopy: Key absorptions for the primary aromatic amine include N-H stretching bands around 3300-3500 cm⁻¹, a strong in-plane NH₂ scissoring absorption between 1550-1650 cm⁻¹, and C-N stretching absorptions in the 1200-1350 cm⁻¹ range.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect complex multiplets in the aromatic region (~6.5-8.0 ppm) corresponding to the protons on the two benzene rings. A broad singlet for the -NH₂ protons will also be present, with a chemical shift that can vary depending on solvent and concentration.[14]

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling.

-

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identification and purity analysis of aromatic amines.[15][16] Under electron ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺) and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

Caption: Workflow for analytical characterization of the compound.

Reactivity and Applications in Drug Development

The primary reactivity centers are the aniline nitrogen and the aromatic rings.

-

Amine Reactivity: The nucleophilic amine can readily undergo reactions such as acylation to form amides. For example, it reacts with cinnamoyl chloride to form N-[4-(trifluoromethyl)phenyl]cinnamamide.[17]

-

Aromatic Ring Reactivity: The electron density of the aromatic rings is influenced by the substituents, making them amenable to electrophilic aromatic substitution, although the conditions would need to be carefully controlled.

-

Applications: As a building block, this compound is used in the synthesis of inhibitors for enzymes like Lysyl Oxidase-Like 2 (LOXL2), which are targets for fibrosis treatment.[18] Its structure is also related to other trifluoromethyl- and trifluoromethoxy-anilines that are key intermediates in developing therapeutics for a range of disorders.[1][19]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from a unique combination of physical and chemical properties. Its synthesis via Ullmann condensation is well-established, and its characteristics are readily verifiable through standard analytical techniques. The strategic presence of the trifluoromethyl group imparts desirable pharmacological characteristics, ensuring its continued importance as a building block for the next generation of pharmaceuticals and advanced materials.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

-

ChemBK. (2024). 4-(4-Trifluoromethylphenoxy)aniline - Physico-chemical Properties. Retrieved from [Link]

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Analytical Chemistry. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine (N-na) as coupling agents. 54(2), 213-216. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chromatography B: Biomedical Sciences and Applications. (1993). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. 615(1), 115-125. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Dove Research & Analytics Laboratory. (n.d.). Product. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 10. chembk.com [chembk.com]

- 11. This compound | C13H10F3NO | CID 2760751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemhaven.org [chemhaven.org]

- 13. Workup [chem.rochester.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scilit.com [scilit.com]

- 16. peakscientific.com [peakscientific.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jelsciences.com [jelsciences.com]

4-(4-(Trifluoromethyl)phenoxy)aniline molecular weight

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of pharmaceutical and materials science. The document elucidates the compound's fundamental physicochemical properties, provides a detailed and validated protocol for its synthesis, and outlines robust methods for its analytical characterization. Furthermore, it explores the rationale behind its application in drug discovery, grounded in the unique electronic and metabolic characteristics imparted by its fluorinated moiety. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Introduction: Strategic Importance in Modern Chemistry

This compound (CAS No: 57478-19-0) is an aromatic organic compound featuring a diaryl ether linkage connecting an aniline ring with a trifluoromethyl-substituted phenyl group.[1] The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties.[2][3] The -CF3 group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic nature and conformational profile.[2][4]

Consequently, this compound serves not merely as a chemical but as a pivotal building block for the synthesis of complex, high-value molecules, particularly in the development of novel therapeutics and advanced agrochemicals.[1][5] This guide offers an in-depth exploration of its synthesis, properties, and applications, providing scientists with the foundational knowledge required to leverage this compound in their research endeavors.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount for the success of any synthetic campaign. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C13H10F3NO | [1][6] |

| Molecular Weight | 253.22 g/mol | [6] |

| CAS Number | 57478-19-0 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 95-99 °C | [1] |

| Solubility | Low solubility in water; high solubility in organic solvents (e.g., DMSO, DMF, Methanol) | [1] |

| Stability | Stable under normal temperature and pressure; sensitive to light | [1] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

The construction of the diaryl ether bond is the central challenge in synthesizing this molecule. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Principle of Synthesis: The Ullmann Condensation

This protocol utilizes a copper(I)-catalyzed coupling of 4-aminophenol with an aryl halide, 1-halo-4-(trifluoromethyl)benzene. The copper catalyst facilitates the nucleophilic substitution of the halide by the phenoxide, which is generated in situ by a base. The choice of a high-boiling polar aprotic solvent is critical to ensure the solubility of the reactants and to achieve the necessary reaction temperature.

Detailed Experimental Protocol

Materials:

-

4-Aminophenol

-

1-Iodo-4-(trifluoromethyl)benzene

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), 1-iodo-4-(trifluoromethyl)benzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the electron-rich 4-aminophenol and the copper catalyst.

-

Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Heating: Immerse the flask in a preheated oil bath at 120-140 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent is optimized to effectively separate the product from unreacted starting materials and byproducts.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. A combination of spectroscopic methods provides a comprehensive validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the eight aromatic protons on the two rings. The splitting patterns (doublets and triplets) will confirm the substitution pattern. A broad singlet corresponding to the -NH₂ protons will also be present, which may shift depending on the solvent and concentration.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 13 distinct carbon signals. The signal for the carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly diagnostic technique. A single, sharp singlet will confirm the presence of the single chemical environment of the -CF₃ group.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 253.22, confirming the molecular weight of the compound.

Applications in Drug Development and Research

The utility of this compound as a synthetic intermediate is directly linked to the advantageous properties conferred by its structural motifs.

-

Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation.[2] Replacing a metabolically labile group (like a methyl group) with a -CF₃ group is a common strategy in drug design to increase the compound's half-life and bioavailability.

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its biological target.[2]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can modulate the pKa of nearby functional groups, such as the aniline nitrogen, influencing how the molecule interacts with protein binding pockets.

-

Versatile Synthetic Handle: The primary amine (-NH₂) on the aniline ring is a versatile functional group that allows for a wide array of subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization, enabling the construction of diverse molecular libraries for screening.[7]

These properties make the compound a valuable precursor for synthesizing candidates for a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[8]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical compound. The following guidelines are based on standard Safety Data Sheets (SDS).[9][10][11]

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[9][12] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9][10][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sources of ignition, and strong oxidizing agents.[1][9][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11] |

Conclusion

This compound is a high-value intermediate whose importance is rooted in the predictable and beneficial impact of the trifluoromethyl group on molecular properties. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, empowers researchers to confidently and effectively utilize this compound. Its strategic application continues to contribute to the discovery and development of new chemical entities with enhanced therapeutic potential, underscoring the critical role of fluorination in modern drug discovery.

References

-

4-(4-Trifluoromethylphenoxy)aniline - ChemBK. (2024-04-09). ChemBK. [Link]

-

This compound | C13H10F3NO | CID 2760751. PubChem, National Institutes of Health. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. Inno Pharmchem. [Link]

-

CAS No : 461-82-5 | Product Name : 4-(Trifluoromethoxy)aniline. Pharmaffiliates. [Link]

-

The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

-

The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information. [Link]

-

4-(Trifluoromethyl)aniline. Wikipedia. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C13H10F3NO | CID 2760751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. echemi.com [echemi.com]

- 13. 4-(Trifluoromethoxy)aniline - Safety Data Sheet [chemicalbook.com]

Introduction: The Strategic Importance of Fluorinated Intermediates

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: this compound is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents and functional materials. The strategic incorporation of a trifluoromethyl (-CF3) group onto the phenoxy scaffold imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable building block in modern medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Ullmann condensation, and a practical application of its use as a key precursor in the development of novel therapeutics, such as the Mycobacterium tuberculosis terminal oxidase inhibitor, ND-011992.

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, with approximately 20% of all marketed pharmaceuticals containing fluorine.[1] The trifluoromethyl (-CF3) group, in particular, is leveraged by medicinal chemists to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] this compound, with its diaryl ether linkage, aniline functional handle, and terminal trifluoromethyl group, represents a convergence of these desirable structural motifs.

Its official IUPAC name is This compound , and it is registered under CAS Number 57478-19-0 .[2] This molecule is not merely a laboratory curiosity but a validated precursor in the synthesis of biologically active compounds, demonstrating its utility for researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the intrinsic properties of an intermediate is paramount for its effective use in multi-step synthesis. This compound is a stable crystalline solid at room temperature.[3] The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 57478-19-0 | [2] |

| Molecular Formula | C₁₃H₁₀F₃NO | [4] |

| Molecular Weight | 253.22 g/mol | PubChem |

| Appearance | White crystalline solid | [3] |

| Boiling Point | 326 °C (Predicted) | [3] |

| pKa | 4.41 ± 0.10 (Predicted) | [3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3] |

The structure combines a nucleophilic aniline ring, which can be readily functionalized, with a robust diaryl ether core. The electron-withdrawing nature of the trifluoromethyl group influences the electron density across the molecule, impacting its reactivity and the properties of its derivatives.

Synthesis of this compound: A Technical Protocol

The formation of the diaryl ether bond is the key transformation in the synthesis of this molecule. While several cross-coupling methods exist, the copper-catalyzed Ullmann condensation is a robust and well-established method for this purpose.[5] This reaction couples an aryl halide with an alcohol, in this case, 4-aminophenol with an activated trifluoromethylated benzene.

The proposed synthesis proceeds via the Ullmann condensation of 4-aminophenol and 1-chloro-4-(trifluoromethyl)benzene. The presence of the electron-withdrawing -CF3 group on the aryl halide enhances its reactivity toward nucleophilic aromatic substitution, which is a key step in the Ullmann mechanism.

Experimental Protocol: Ullmann Condensation

Reactants:

-

4-Aminophenol (1.0 eq)

-

1-Chloro-4-(trifluoromethyl)benzene (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

L-Proline (0.2 eq) (as ligand)

-

Dimethyl Sulfoxide (DMSO) (Solvent)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol, potassium carbonate, copper(I) iodide, and L-proline.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-